Cyclo(tyrosyl-tyrosyl)
Description
Overview of Cyclodipeptides as a Class of Biologically Active Compounds
Cyclodipeptides (CDPs), also known as 2,5-diketopiperazines (2,5-DKPs), are the simplest form of cyclic peptides, formed by the condensation of two amino acid residues. mdpi.comnih.gov This creates a six-membered piperazine (B1678402) ring structure. nih.gov These compounds are a major class of secondary metabolites found across a wide range of organisms, including bacteria, fungi, plants, and animals. nih.govitjfs.com
A key feature of cyclodipeptides is their enhanced stability. nih.gov Compared to their linear peptide counterparts, the cyclic structure provides conformational rigidity and resistance to degradation by proteases, which increases their ability to interact specifically with biological targets. nih.gov This inherent stability makes them attractive scaffolds for drug design and development. nih.govitjfs.com
Fungi, particularly from the Aspergillus and Penicillium genera, are prolific producers of a diverse array of cyclodipeptides. mdpi.comnih.gov These natural products exhibit a wide spectrum of biological activities. mdpi.com Research has demonstrated that cyclodipeptides can possess antitumor, antimicrobial, antiviral, antioxidant, and neuroprotective properties, highlighting their potential for therapeutic applications. mdpi.comitjfs.comresearchgate.net
Table 1: Examples of Biologically Active Cyclodipeptides
| Cyclodipeptide | Reported Biological Activity | Source Organism (Example) |
| Cyclo(His-Pro) | Anticancer, Neuroprotective | Bacillus sp. |
| Cyclo(Phe-Pro) | Antifungal, Apoptosis-inducing in cancer cells | Fungi, Bacteria |
| Bicyclomycin | Antibacterial | Streptomyces sapporonensis |
| Albonoursin | Antibacterial | Streptomyces noursei |
| Phenylahistin | Antitumor | Aspergillus ustus |
| Thaxtomin A | Phytotoxic | Streptomyces scabies |
| Roquefortine C | Mycotoxin | Penicillium roqueforti |
| This table is based on data from multiple sources. itjfs.commdpi.comresearchgate.net |
Historical Context of Cyclo(tyrosyl-tyrosyl) Discovery and Early Characterization
The understanding of Cyclo(tyrosyl-tyrosyl) is intrinsically linked to the discovery of novel biosynthetic pathways for secondary metabolites. For years, large, multi-domain enzymes called non-ribosomal peptide synthetases (NRPSs) were considered the primary route for cyclodipeptide synthesis. nih.govpnas.org However, a paradigm shift occurred with the identification of a new family of much smaller, unrelated enzymes named cyclodipeptide synthases (CDPSs). nih.govpnas.org
A pivotal moment in this field was the characterization of the enzyme AlbC from the bacterium Streptomyces noursei in 2002, which was shown to catalyze the formation of a cyclodipeptide. pnas.org These CDPS enzymes utilize aminoacyl-tRNAs—the building blocks of protein synthesis—as their substrates, diverting them into secondary metabolism. pnas.org
Within this context, the specific synthase for Cyclo(tyrosyl-tyrosyl), also referred to as cyclodityrosine (cYY), was identified in Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. pnas.orgfrontiersin.org This enzyme, Rv2275, was found to be a CDPS that catalyzes the formation of Cyclo(tyrosyl-tyrosyl) from two molecules of tyrosyl-tRNA(Tyr). pnas.orgfrontiersin.org The discovery that M. tuberculosis produces a dedicated enzyme to synthesize this specific cyclodipeptide was a crucial step, pointing towards a significant and specific biological role for the compound within the pathogen. pnas.org Structural studies of Rv2275 revealed a striking similarity to class Ic aminoacyl-tRNA synthetases, despite low sequence identity, providing insight into its evolutionary origins and catalytic mechanism. pnas.org
Significance of Cyclo(tyrosyl-tyrosyl) in Medicinal Chemistry and Biotechnology
The importance of Cyclo(tyrosyl-tyrosyl) in modern research stems primarily from its function as the natural substrate for another essential Mycobacterium tuberculosis enzyme, the cytochrome P450 CYP121. frontiersin.orgacs.orgnih.gov CYP121 is vital for the survival of the bacterium, and its unique function involves catalyzing a C-C cross-linking reaction between the two tyrosine residues of Cyclo(tyrosyl-tyrosyl). acs.org Because this enzyme is essential for the pathogen and absent in humans, it represents a prime target for the development of new anti-tuberculosis drugs.
This has spurred significant efforts in medicinal chemistry to design and synthesize analogues of Cyclo(tyrosyl-tyrosyl) that can act as inhibitors of CYP121. acs.orgnih.gov Structure-activity relationship (SAR) studies have explored how modifications to the Cyclo(tyrosyl-tyrosyl) scaffold affect its binding to the enzyme. For instance, research has shown that introducing iodine substituents onto the tyrosine rings of the molecule can lead to derivatives with sub-micromolar binding affinity for CYP121. acs.orgnih.gov These halogenated analogues were found to promote a complete shift in the heme iron of the enzyme to its high-spin state, a key indicator of strong ligand binding. acs.orgnih.gov This line of inquiry provides a feasible strategy for creating next-generation, potent inhibitors targeting CYP121. acs.orgnih.gov
Table 2: Research Findings on Cyclo(tyrosyl-tyrosyl) Analogues Targeting CYP121
| Analogue Modification | Key Finding | Implication for Drug Design |
| Iodination of Tyrosine Rings | Results in sub-μM binding affinity and a complete shift to the high-spin state of the heme FeIII. acs.orgnih.gov | Demonstrates that introducing halogens capable of interacting with the heme group is a viable approach for developing tight-binding inhibitors. acs.org |
| Methylation of Tyrosine Rings | Synthesis of various methylated derivatives allowed for probing the steric and electronic requirements of the enzyme's active site. acs.org | Provides detailed structural information to guide the rational design of more specific and potent CYP121 inhibitors. |
| This table presents a summary of findings from referenced research articles. |
In the realm of biotechnology, Cyclo(tyrosyl-tyrosyl) and its synthesizing enzyme, cyclodityrosine synthase, have been harnessed for practical applications. One notable example is the development of high-throughput assays for screening potential drug candidates. lsuhs.edu An assay for tyrosyl-tRNA synthetase activity was developed where the product, tyrosyl-tRNA, is continuously cleaved by the M. tuberculosis cyclodityrosine synthase. lsuhs.edu This process regenerates the tRNA substrate and produces Cyclo(tyrosyl-tyrosyl), allowing for a continuous monitoring system ideal for identifying inhibitors of aminoacyl-tRNA synthetases, another class of important drug targets. lsuhs.edu
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,6-bis[(4-hydroxyphenyl)methyl]piperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c21-13-5-1-11(2-6-13)9-15-17(23)20-16(18(24)19-15)10-12-3-7-14(22)8-4-12/h1-8,15-16,21-22H,9-10H2,(H,19,24)(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPCLOGFGKJCBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)NC(C(=O)N2)CC3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90971679 | |
| Record name | 3,6-Bis[(4-hydroxyphenyl)methyl]-3,6-dihydropyrazine-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90971679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5625-40-1 | |
| Record name | 3,6-Bis[(4-hydroxyphenyl)methyl]-2,5-piperazinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5625-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclo(tyrosyl-tyrosyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005625401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6-Bis[(4-hydroxyphenyl)methyl]-3,6-dihydropyrazine-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90971679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural and Stereochemical Analysis of Cyclo Tyrosyl Tyrosyl
Molecular Architecture of the Diketopiperazine Ring in Cyclo(tyrosyl-tyrosyl)
The planarity of the diketopiperazine ring can vary, often adopting non-planar conformations such as a boat, chair, or twist-boat form. In the case of cyclo(L-Pro-L-Tyr), a related diketopiperazine, the DKP ring has been observed to adopt a flattened chair conformation in the crystalline state, which is a deviation from the more common boat conformation seen in many DKP rings. biocrick.com For cyclo(Tyr-Pro) diastereomers, studies have shown the DKP ring can exist in a twist boat conformation. researchmap.jpresearchgate.net The specific conformation is influenced by the nature of the amino acid residues and the interactions between the side chains and the DKP ring. In many tyrosine-containing cyclic dipeptides, the tyrosine side chain tends to fold back towards the DKP ring. biocrick.comresearchmap.jpresearchgate.netnih.govresearchgate.net
Chirality and Stereoisomeric Forms of Cyclo(tyrosyl-tyrosyl)
The presence of two chiral centers at the α-carbons of the tyrosine residues gives rise to different stereoisomers of cyclo(tyrosyl-tyrosyl). The primary stereoisomers are cyclo(L-Tyr-L-Tyr), cyclo(D-Tyr-D-Tyr), and cyclo(L-Tyr-D-Tyr). The L-L and D-D forms are enantiomers, while the L-D form is a diastereomer of the other two.
The relative stereochemistry of the amino acid residues significantly impacts the three-dimensional structure of the molecule. For instance, the isomers of cyclo(Trp-Pro) with cis-amide bonds (L-L and D-D) have different ring conformations compared to those with trans-amide bonds (L-D and D-L). core.ac.uk This difference in conformation, in turn, affects how the molecule interacts with biological targets. core.ac.uk
Conformational Studies of the Diketopiperazine Ring.biocrick.comresearchmap.jp
Conformational studies, often conducted using a combination of spectroscopic techniques and quantum chemical calculations, have revealed that the conformational landscape of tyrosine-containing diketopiperazines is complex. For both cyclo(L-Tyr-L-Pro) and cyclo(L-Tyr-D-Pro), two main structural families have been observed to coexist in the gas phase: one where the tyrosine side chain is folded over the DKP ring and another where it is extended. researchgate.netnih.gov The folded conformation is generally the most stable. researchgate.netnih.gov
The conformational landscape of cyclo(L-Tyr-L-Tyr) has been found to be distinctly different from its diastereomer, cyclo(L-Tyr-D-Tyr). researchgate.net While both systems can have a conformer with one aromatic ring folded over the DKP ring and the other extended, the specific interactions, such as NH…π and CH…π interactions, differ, leading to variations in their structures. researchgate.netresearchgate.net
Influence of Stereochemistry on Biological Activity.biocrick.com
The stereochemistry of cyclo(tyrosyl-tyrosyl) and related cyclic dipeptides plays a crucial role in their biological activity. Different stereoisomers can exhibit varying degrees of activity, and in some cases, entirely different biological effects. For example, in a study of cyclo(Trp-Pro) isomers, distinct anticancer and antimicrobial activities were observed for the different stereoisomers. core.ac.uk Specifically, cyclo(L-Trp-D-Pro) and cyclo(D-Trp-L-Pro) showed effective anticancer activity, while cyclo(L-Trp-L-Pro) was an effective antimicrobial agent against Gram-positive bacteria. core.ac.uk This highlights how the spatial arrangement of the side chains, dictated by the stereochemistry, influences the interaction with biological receptors. The inclusion of R- and S-stereoisomers in biological testing has revealed significant differences in activity for other compounds as well, underscoring the importance of stereochemistry in drug discovery and development. oaepublish.com
Structural Characterization Methodologies
A variety of sophisticated analytical techniques are employed to elucidate the structure and conformation of cyclo(tyrosyl-tyrosyl) and its analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy.researchmap.jpresearchgate.netnih.govresearchgate.netrhea-db.org
NMR spectroscopy is a powerful tool for determining the solution-state conformation of cyclic dipeptides. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are used to identify the structure of these compounds. biocrick.com For instance, NMR studies of cyclo(Tyr-Pro) in solution indicated a different conformation from that observed in the solid state, with an extended aromatic side chain and a boat conformation for the DKP ring. biocrick.com In the characterization of the product of the enzyme CYP121 acting on cyclo(L-Tyr-L-Tyr), NMR spectroscopy was instrumental in showing the formation of an intramolecular C-C bond. rhea-db.org
Mass Spectrometry (MS).researchgate.netrhea-db.org
Mass spectrometry is crucial for determining the molecular weight and elemental composition of cyclo(tyrosyl-tyrosyl). High-resolution mass spectrometry (HRMS) is often used to confirm the presence of these compounds in biological extracts by matching the mass-to-charge ratio (m/z) with authentic standards. oup.com MS, in conjunction with other techniques like UV, IR, and NMR, is used to identify and structurally elucidate cyclic dipeptides. biocrick.com
X-ray Crystallography of Cyclo(tyrosyl-tyrosyl) and its Complexes
The binding of cyclo(L-tyrosyl-L-tyrosyl) within the CYP121 active site is further stabilized by a network of hydrogen bonds and van der Waals contacts. rsc.orgnih.govresearchgate.net Specifically, the hydroxyl groups of the tyrosyl moieties and the amide groups of the DKP ring participate in hydrogen bonding with amino acid residues and water molecules in the active site. rsc.orgnih.gov These detailed structural data from the enzyme-ligand complex are invaluable for understanding the molecule's recognition and processing by its biological partner.
For comparison, the crystal structure of a related dipeptide, cyclo(L-Prolyl-L-Tyrosyl), reveals that the tyrosine side chain is also folded towards the diketopiperazine ring, which adopts a twist boat conformation. acs.org This suggests that the folded conformation is a common low-energy state for tyrosine-containing cyclic dipeptides.
Table 1: Crystallographic Data for Cyclo(L-tyrosyl-L-tyrosyl) in Complex with CYP121
| PDB ID | Resolution (Å) | Space Group | Unit Cell Parameters (a, b, c in Å; α, β, γ in °) | Conformation of DKP Ring |
| 3G5F | 1.40 | P 21 21 21 | a=60.5, b=68.9, c=102.4; α=90, β=90, γ=90 | Flattened Boat |
Data sourced from the Protein Data Bank. The table is interactive.
Vibrational Spectroscopy (IR, Raman) and DFT-Aided Interpretation
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule's structure and bonding. When coupled with Density Functional Theory (DFT) calculations, it becomes a powerful tool for the precise assignment of vibrational modes.
A theoretical study on cyclo(tyrosyl-tyrosyl) using DFT methods has provided a comprehensive analysis of its vibrational spectra. researchgate.net This computational approach allows for the prediction of IR and Raman active modes and their corresponding frequencies, which can then be correlated with experimental data. The study of similar cyclic dipeptides, such as cyclo(l-Cys-d-Cys), further aids in the interpretation of the spectra, as the fundamental vibrations of the DKP ring and the peptide backbone exhibit characteristic frequencies. biorxiv.org
The vibrational spectrum of cyclo(tyrosyl-tyrosyl) can be divided into several key regions:
High-Frequency Region (3000-3600 cm⁻¹): This region is dominated by N-H and O-H stretching vibrations. The N-H stretching bands of the DKP ring are typically observed around 3200-3300 cm⁻¹ and are sensitive to hydrogen bonding interactions. researchgate.net The O-H stretching of the tyrosine phenolic groups would also appear in this region.
Amide I and II Bands (1500-1700 cm⁻¹): The Amide I band, primarily due to C=O stretching vibrations of the DKP ring, is one of the most intense absorptions in the IR spectrum and typically appears between 1650 and 1690 cm⁻¹. The exact position and splitting of this band can provide information about the conformation of the DKP ring and intermolecular hydrogen bonding. biorxiv.org The Amide II band, arising from a combination of N-H in-plane bending and C-N stretching, is found at lower frequencies.
Fingerprint Region (below 1500 cm⁻¹): This region contains a multitude of complex vibrations, including C-C and C-N stretching, as well as various bending and deformation modes of the DKP ring and the tyrosine side chains. The interpretation of this region is heavily reliant on DFT calculations with Potential Energy Distribution (PED) analysis, which dissects the contribution of different internal coordinates to each vibrational mode. biorxiv.org
For instance, in studies of related cyclic dipeptides, the vibrational modes of the DKP ring have been assigned, and the influence of intermolecular hydrogen bonds on the N-H and C=O stretching frequencies has been clearly demonstrated. biorxiv.org DFT calculations on single-molecule and multi-molecule models help to distinguish between intramolecular and intermolecular effects on the vibrational spectra. biorxiv.org
Table 2: Selected Calculated Vibrational Frequencies (cm⁻¹) for Cyclo(tyrosyl-tyrosyl) and their Assignments
| Vibrational Mode | Calculated Frequency (cm⁻¹) (DFT) | Expected Experimental Region (cm⁻¹) |
| N-H Stretch | ~3400 | 3200-3400 |
| C-H Stretch (Aromatic) | ~3100 | 3000-3100 |
| C-H Stretch (Aliphatic) | ~2950 | 2850-3000 |
| Amide I (C=O Stretch) | ~1680 | 1650-1690 |
| Amide II (N-H Bend, C-N Stretch) | ~1540 | 1510-1570 |
| Tyrosine Ring Modes | ~1600, ~1515, ~1450 | 1400-1600 |
| DKP Ring Deformations | various | < 1300 |
This table is illustrative and based on typical values from DFT studies on similar cyclic dipeptides. The table is interactive.
The combination of X-ray crystallographic data on its bound form and the detailed vibrational analysis provides a robust understanding of the structural and stereochemical properties of cyclo(tyrosyl-tyrosyl), which is fundamental to elucidating its biological function and for the rational design of new therapeutic agents.
Biosynthesis and Enzymatic Transformations of Cyclo Tyrosyl Tyrosyl
Enzymatic Conversion of Cyclo(tyrosyl-tyrosyl)
Following its synthesis, cyclo(tyrosyl-tyrosyl) can be further modified by other enzymes. In Mycobacterium tuberculosis, this modification is critical and is performed by a specific cytochrome P450 enzyme.
In Mycobacterium tuberculosis, the cytochrome P450 enzyme CYP121A1 is essential for bacterial viability. researchgate.netucl.ac.uk It functions downstream of the cYY synthase (Rv2275) and catalyzes the conversion of cYY into mycocyclosin. researchgate.netucl.ac.ukupm.edu.my This transformation is a unique C-C cross-linking reaction between the two tyrosyl side chains of cYY. upm.edu.myresearchgate.netacs.org
The reaction is an oxidative cyclization that creates the highly strained biaryl-containing structure of mycocyclosin. researchgate.netunesp.br CYP121A1 is highly specific for cYY and does not efficiently process other analogs, highlighting a fine-tuned substrate-enzyme relationship. upm.edu.myacs.org The enzyme is believed to function like a peroxidase, mediating a radical-based C-C bond formation. researchgate.net Due to its essentiality for M. tuberculosis and its low sequence similarity to human P450s, CYP121A1 is considered a significant target for the development of new anti-tuberculosis drugs. researchgate.netucl.ac.ukacs.org
| Enzyme | Organism | Substrate | Product | Function |
| Rv2275 (CDPS) | Mycobacterium tuberculosis | 2 L-Tyrosyl-tRNA(Tyr) | Cyclo(tyrosyl-tyrosyl) (cYY) | Biosynthesis of the cyclodipeptide scaffold. pnas.orgmodelseed.org |
| CYP121A1 (P450) | Mycobacterium tuberculosis | Cyclo(tyrosyl-tyrosyl) (cYY) | Mycocyclosin | Catalyzes C-C bond formation between the two tyrosyl rings. researchgate.netupm.edu.mymedchemexpress.com |
Role of Cytochrome P450 Enzymes, particularly CYP121A1, in Mycobacterium tuberculosis
Mechanism of Intramolecular C-C Bond Formation
The transformation of Cyclo(tyrosyl-tyrosyl) into mycocyclosin is characterized by the formation of a novel intramolecular carbon-carbon (C-C) bond between the two tyrosyl residues. ebi.ac.uknih.gov This reaction is catalyzed by the cytochrome P450 enzyme CYP121A1. oup.com The proposed mechanism for this C-C coupling involves a diradical combination. oup.comresearchgate.net
The catalytic cycle is initiated by the P450 enzyme in its reactive Compound I (FeIV=O) state. oup.comresearchgate.net
First Hydrogen Abstraction : Compound I abstracts a phenolic hydrogen atom from the tyrosyl moiety of the substrate that is positioned closest to the heme center in the enzyme's active site. oup.comresearchgate.net This step generates a tyrosyl radical intermediate and the FeIV–OH species, also known as Compound II. oup.com
Second Hydrogen Abstraction : The resulting Compound II then abstracts the phenolic hydrogen atom from the second tyrosyl residue of the same substrate molecule. oup.com This creates an O-diradical species. oup.com
Isomerization and Coupling : The O-diradical rapidly isomerizes to a C-diradical. oup.com The subsequent intramolecular combination of this C-diradical forges the new C-C bond, creating the highly strained bicyclic framework of the final product. oup.comresearchgate.net
Rearomatization : The final step involves rearomatization to yield the stable product, mycocyclosin. oup.com
Due to the distance between the reactive carbon atoms (approximately 5.4 Å apart) in the crystal structure of the enzyme-substrate complex, it is proposed that the C-C coupling occurs concurrently with significant conformational movements of the substrate's tyrosyl side chains. ebi.ac.uknih.govresearchgate.net
Formation of Mycocyclosin from Cyclo(tyrosyl-tyrosyl)
Mycocyclosin is a complex organic heterotetracyclic compound produced by Mycobacterium tuberculosis. ebi.ac.uk Its synthesis is a critical metabolic process, with the enzyme CYP121A1 being essential for the viability of the bacterium. nih.govmdpi.com This enzyme, also known as mycocyclosin synthase, specifically catalyzes the conversion of Cyclo(L-tyrosyl-L-tyrosyl) into mycocyclosin. researchgate.netebi.ac.ukresearchgate.net The reaction is an oxidative cyclization that forms a biaryl linkage between the two tyrosine rings of the substrate, without incorporating oxygen into the final product. researchgate.netcreative-enzymes.com
| Attribute | Details | Source |
|---|---|---|
| Enzyme Name | Mycocyclosin synthase | ebi.ac.uk |
| Synonyms | CYP121, CYP121A1, rv2276 (gene name) | ebi.ac.ukcreative-enzymes.com |
| EC Number | 1.14.21.9 (formerly 1.14.19.70) | ebi.ac.ukresearchgate.netcreative-enzymes.com |
| Organism | Mycobacterium tuberculosis | ebi.ac.ukcreative-enzymes.com |
| Function | Catalyzes the intramolecular C-C bond formation between the two tyrosyl residues of cyclo(L-tyrosyl-L-tyrosyl) to produce mycocyclosin. | ebi.ac.uk |
Structural Basis of Enzyme-Substrate Interactions
The high-resolution crystal structure of CYP121A1 in complex with its substrate, Cyclo(tyrosyl-tyrosyl) (cYY), reveals the precise interactions that facilitate catalysis. ebi.ac.uknih.govmdpi.com The substrate binds within a large, hydrophobic active site cavity. nih.govmdpi.com
Substrate Conformation:
The diketopiperazine (DKP) ring of cYY adopts a flattened boat conformation. nih.govmdpi.com
One tyrosyl side chain of the substrate faces the DKP ring, while the other points toward the enzyme's I-helix, approaching the heme iron. nih.govmdpi.com
Key Interactions: The binding of cYY is stabilized by a network of hydrophobic and polar interactions:
Van der Waals Contacts : The substrate engages in multiple van der Waals contacts with hydrophobic amino acid residues, including Met-62, Val-78, Val-83, Phe-168, Trp-182, Ala-233, and Phe-280. nih.govmdpi.com
Direct Hydrogen Bonding : A direct hydrogen bond is formed between a carbonyl group of the DKP ring and the side chain of Asn-85. nih.govmdpi.com
Water-Mediated Interactions : The active site contains distinct water pockets that play a crucial role in mediating polar contacts. mdpi.com The hydroxyl group of one tyrosyl moiety forms a water-mediated bond with Thr-77. nih.govmdpi.com The hydroxyl group of the tyrosyl closest to the heme interacts with a water molecule that serves as the sixth ligand to the heme iron and also forms water-mediated bonds with Gln-385 and Arg-386. ebi.ac.uknih.govmdpi.com
| Interacting Residue/Component | Part of Substrate Involved | Type of Interaction | Source |
|---|---|---|---|
| Asn-85 | Diketopiperazine (DKP) Ring Carbonyl | Direct Hydrogen Bond | nih.govmdpi.com |
| Met-62, Val-78, Val-83, Phe-168, Trp-182, Ala-233, Phe-280 | General Substrate Structure | Van der Waals / Hydrophobic | nih.govmdpi.com |
| Thr-77 | Tyrosyl Hydroxyl Group | Water-mediated Hydrogen Bond | nih.govmdpi.com |
| Gln-385, Arg-386 | Heme-proximal Tyrosyl Hydroxyl Group | Water-mediated Hydrogen Bond | ebi.ac.uknih.govmdpi.com |
| Met-86, Heme Propionate Group | Diketopiperazine (DKP) Ring Nitrogen | Water-mediated Hydrogen Bond | nih.govmdpi.com |
Oxidation Reactions and Derivative Formation
The enzymatic transformation of Cyclo(tyrosyl-tyrosyl) is fundamentally an oxidative process. The CYP121A1 enzyme acts as a peroxidase, utilizing a heme cofactor to catalyze the single-electron oxidation of the substrate's phenolic groups. mdpi.com This initial oxidation is the key step that generates the tyrosyl radical intermediates necessary for the subsequent C-C bond formation. oup.commdpi.com
The generation of tyrosyl radicals is a common feature in various biological oxidation reactions. nih.govjst.go.jp These highly reactive species can, in other contexts, undergo different reactions. For instance, tyrosyl radicals are known to react rapidly with superoxide, which can lead to either the reduction back to tyrosine or the oxidative addition to form tyrosine hydroperoxides. researchgate.net While the primary fate within the constrained active site of CYP121A1 is the intramolecular C-C coupling, the formation of the tyrosyl radical highlights the compound's susceptibility to oxidative transformations. researchgate.netmdpi.com Other oxidative reactions can lead to derivatives such as dityrosine (B1219331) or protein-protein crosslinks if the radicals are formed in an environment where intermolecular reactions are possible. nih.gov
Pharmacological and Biological Activities of Cyclo Tyrosyl Tyrosyl
Antimicrobial Activities
Cyclo(tyrosyl-tyrosyl) and its derivatives have demonstrated a range of antimicrobial properties, positioning them as potential candidates for further investigation in the development of new therapeutic agents.
Antibacterial Efficacy
The antibacterial potential of Cyclo(tyrosyl-tyrosyl) and related cyclic dipeptides has been evaluated against a spectrum of both Gram-positive and Gram-negative bacteria.
Cyclo(l-tyrosyl-l-tyrosine) is the natural substrate for the essential Mycobacterium tuberculosis enzyme CYP121. nih.govacs.org This enzyme is considered a potential drug target in this pathogenic bacterium. mdpi.com The biosynthesis of Cyclo(tyrosyl-tyrosyl) is catalyzed by Rv2275, a cyclodipeptide synthase in M. tuberculosis. ekb.egpnas.org Structural and functional analyses of CYP121 have revealed that it catalyzes a C-C cross-linking reaction on Cyclo(tyrosyl-tyrosyl) to produce mycocyclosin. ekb.eg The unique binding and interaction of Cyclo(tyrosyl-tyrosyl) within the active site of CYP121 have been extensively studied to understand the enzyme's catalytic mechanism and to aid in the design of novel antitubercular compounds. nih.govacs.orgmdpi.com Researchers have synthesized and analyzed various analogues of Cyclo(l-tyrosyl-l-tyrosine) to investigate their binding affinity and potential inhibitory effects on CYP121. nih.govacs.org For instance, the introduction of iodine substituents onto the Cyclo(l-tyrosyl-l-tyrosine) structure resulted in sub-micromolar binding affinity for the CYP121 enzyme. nih.govacs.org
Cyclic dipeptides, including derivatives and compounds structurally related to Cyclo(tyrosyl-tyrosyl), have shown inhibitory effects against various Gram-positive and Gram-negative bacteria. For instance, Cyclo(tyrosyl-prolyl), a related cyclic dipeptide, has demonstrated inhibitory activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. doaj.orgipb.ac.id Studies have reported the minimum inhibitory concentrations (MICs) for Cyclo(tyrosyl-prolyl) against these bacteria. doaj.org Another related compound, cis-cyclo(Leucyl-Tyrosyl), has been found to inhibit biofilm formation in Staphylococcus epidermidis. researchgate.netmdpi.com While some cyclic dipeptides exhibit direct antibacterial properties, others, like Cyclo(tyrosyl-tyrosyl) itself, may require modifications or specific formulations to enhance their efficacy. For example, liposome (B1194612) encapsulation of Cyclo(L-tyrosyl-L-prolyl) has been shown to lower its MIC against Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Bacillus subtilis. ingentaconnect.comnih.govchemfaces.com
Table 1: Antibacterial Activity of Cyclo(tyrosyl-prolyl)
| Bacterium | Strain | MIC (μg/mL) |
|---|---|---|
| Escherichia coli | ATCC 25922 | 27.0 |
| Pseudomonas aeruginosa | ATCC 27853 | 68.7 |
| Staphylococcus aureus | ATCC 25923 | 80.2 |
| Bacillus subtilis | ATCC 66923 | 73.7 |
> Data sourced from a study on the bioactivity of Cyclo(tyrosyl-prolyl) produced by Streptomyces sp. doaj.org
One of the key mechanisms through which cyclic dipeptides exert their antibacterial effects is by interfering with quorum sensing (QS). QS is a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density. mdpi.comnih.gov By modulating QS, these compounds can inhibit the formation of biofilms, which are communities of bacteria that are more resistant to antibiotics and host immune responses. researchgate.netmdpi.comnih.gov For example, Cyclo(L-Tyr-L-Pro) has been shown to strongly inhibit quorum sensing in Staphylococcus aureus. mdpi.com Furthermore, certain cyclic dipeptides can reduce the colony expansion of Serratia liquefaciens. mdpi.com The diketopiperazine compound cis-cyclo(l-leucyl-l-tyrosyl) has also been demonstrated to antagonize quorum sensing activity. researchgate.net
Activity against Gram-positive and Gram-negative Bacteria (e.g., Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Bacillus subtilis, Streptococcus pneumoniae)
Antifungal Properties
In addition to antibacterial activity, certain cyclic dipeptides have exhibited antifungal properties. For instance, Cyclo(L-Pro-D-Tyr), a stereoisomer of a related compound, has demonstrated potent antifungal activity against the plant pathogenic fungus Fusarium graminearum. researchgate.net However, studies on Cyclo(L-tyrosyl-L-prolyl) showed no antimicrobial activity against the fungus Candida albicans, even in its liposomal form. ingentaconnect.comnih.govchemfaces.com The antifungal activity of these compounds can be influenced by their specific chemical structures.
Antiviral Activity
The potential antiviral activity of cyclic dipeptides has also been an area of investigation. Some studies have indicated that certain cyclic dipeptides possess antiviral properties. nih.gov However, specific research focusing solely on the antiviral activity of Cyclo(tyrosyl-tyrosyl) against viruses such as influenza A virus, herpes simplex virus type 1, or human cytomegalovirus is limited in the provided search results. Broader screenings of compounds from natural sources, such as wine, have identified various molecules with demonstrated broad antiviral activities, though Cyclo(tyrosyl-tyrosyl) was not explicitly mentioned among them. mdpi.com
Anticancer and Antiproliferative Effects
Cyclo(tyrosyl-tyrosyl) and related cyclic dipeptides have demonstrated potential in inhibiting the growth of various cancer cells.
Inhibition of Cancer Cell Growth and Proliferation
Cyclic dipeptides (CDPs), the class of compounds to which Cyclo(tyrosyl-tyrosyl) belongs, have been shown to possess anticancer properties. While specific studies focusing exclusively on Cyclo(tyrosyl-tyrosyl) are part of broader research into CDPs, the general findings indicate that these molecules can inhibit the proliferation of various cancer cell lines. For instance, studies on other CDPs have shown antiproliferative effects against HeLa cervical cancer cells, HT-29 colon cancer cells, and A549 pulmonary adenocarcinoma cells. mdpi.com The mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest. mdpi.com
Derivatives of tyrosol, a related phenolic compound, have also been synthesized and evaluated for their anticancer activities. These derivatives displayed significant dose-dependent antiproliferative activity against human glioblastoma cancer cells (U87). researchgate.net Similarly, 7-O-tyrosyl silybin (B1146174) derivatives have shown potent anti-prostate cancer effects, specifically against PC-3 cells, by inducing cell cycle arrest and apoptosis. mdpi.com Although not Cyclo(tyrosyl-tyrosyl) itself, these findings highlight the potential of the tyrosyl moiety in developing anticancer agents.
Interactive Data Table: Antiproliferative Activity of Related Compounds
| Compound/Compound Class | Cancer Cell Line | Observed Effect | Reference |
| Cyclic Dipeptides (general) | HeLa, HT-29, A549 | Inhibition of proliferation, apoptosis induction | mdpi.com |
| Tyrosol derivatives | U87 (Glioblastoma) | Dose-dependent antiproliferative activity | researchgate.net |
| 7-O-tyrosyl silybin derivatives | PC-3 (Prostate) | Cell growth restriction, cell death induction | mdpi.com |
Potential in Combination Therapies
A promising strategy in cancer treatment is the use of combination therapies to enhance the efficacy of existing drugs. One area of interest is the combination of certain compounds with topoisomerase inhibitors. Topoisomerases are enzymes crucial for DNA replication and repair in cancer cells, and their inhibitors are a class of chemotherapy drugs. nih.gov The DNA repair enzyme Tyrosyl-DNA phosphodiesterase 1 (TDP1) can counteract the effects of topoisomerase I (Top1) inhibitors. oaepublish.comrsc.org Therefore, inhibiting TDP1 is a strategy to synergize with and enhance the cytotoxicity of Top1 inhibitors like irinotecan (B1672180) and topotecan. oaepublish.comresearchgate.netrsc.org
While direct evidence for Cyclo(tyrosyl-tyrosyl) in this specific combination is not detailed in the provided search results, the principle of targeting associated DNA repair pathways is well-established. nih.gov The development of TDP1 inhibitors is an active area of research, with the goal of improving the effectiveness of topoisomerase-targeted cancer therapies. oaepublish.comresearcher.life
Antioxidant Properties and Oxidative Stress Modulation
Oxidative stress, an imbalance between free radicals and antioxidants in the body, is implicated in numerous diseases. nih.govmdpi.com Compounds with antioxidant properties can help mitigate this damage.
Scavenging of Free Radicals
Cyclic dipeptides have been noted for their capacity to scavenge free radicals. mdpi.com The tyrosyl moiety, characterized by its phenolic hydroxyl group, is a key structural feature contributing to antioxidant activity. researchgate.netresearchgate.net Free radicals are highly reactive molecules that can damage cells, and the tyrosyl free radical is a known species in biological systems. researchgate.netnih.gov Antioxidants can neutralize these radicals, for instance, by donating a hydrogen atom. academicjournals.org Nitric oxide has been used experimentally as a radical scavenging reagent to study tyrosyl radicals. nih.gov The antioxidant potential of tyrosol and its derivatives has been confirmed in various studies, which show they can inhibit oxidation processes. researchgate.net
Protection against Oxidative Stress-Related Diseases
The accumulation of oxidative damage is a key factor in the pathology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.govconicet.gov.ar The brain is particularly vulnerable to oxidative stress due to its high oxygen consumption and lipid-rich composition. nih.gov
Antioxidant compounds are therefore considered a potential therapeutic avenue. Polyphenols, such as tyrosol, have demonstrated neuroprotective effects by counteracting oxidative stress. mdpi.comconicet.gov.ar Research on related cyclic dipeptides has shown they can protect neuronal cells from oxidative stress-induced damage. For example, cyclo-(L-Pro-L-Phe) protected neuroblastoma cells from hydrogen peroxide-induced injury by reducing the generation of reactive oxygen species (ROS). mdpi.com While direct studies on Cyclo(tyrosyl-tyrosyl) for these specific diseases are emerging, the known antioxidant properties of its constituent parts suggest a protective potential against conditions exacerbated by oxidative stress. researchgate.netmdpi.com
Neuroprotective Effects and Related Mechanisms
Beyond general antioxidant effects, certain cyclic dipeptides exhibit specific neuroprotective activities. Research indicates that these compounds can protect neurons from damage and death through various mechanisms.
Studies on related compounds have provided insights into these mechanisms. For instance, the cyclic dipeptide cyclo(-PHE-PHE) has been shown to protect neural cells from oxidative stress-induced neurodegeneration, potentially through the activation of the PPAR-γ receptor, which is involved in cellular defense. vulcanchem.com Another study found that cyclo-(L-Pro-L-Phe) exerted neuroprotective effects against hydrogen peroxide-induced damage in SH-SY5Y neuroblastoma cells. mdpi.com The protective mechanism involved inhibiting apoptosis, preserving mitochondrial membrane potential, and suppressing the activation of caspase-3 and the inflammatory marker NF-κB. mdpi.com
Furthermore, increased levels of tyrosine have been linked to neuronal DNA damage in the context of Alzheimer's disease, suggesting that modulating tyrosine-related pathways could be crucial for neuroprotection. nih.govsc.edu The development of multi-target drugs that can address the multifactorial nature of neurodegenerative diseases like Alzheimer's and Parkinson's is an active area of research. mdpi.com These strategies often involve combining antioxidant, anti-inflammatory, and other neuroprotective functions into a single molecule. conicet.gov.arjneurosci.org
Interactive Data Table: Neuroprotective Mechanisms of Related Cyclic Dipeptides
| Compound | Cell Line | Inducing Agent | Protective Mechanisms | Reference |
| cyclo(-PHE-PHE) | SH-SY5Y | Oxidative Stress | Partial agonism of PPAR-γ | vulcanchem.com |
| cyclo-(L-Pro-L-Phe) | SH-SY5Y | Hydrogen Peroxide | Inhibition of ROS, apoptosis, and NF-κB activation | mdpi.com |
Enzyme Inhibition Activities
Tyrosinase Inhibition and Melanin (B1238610) Biosynthesis Modulation
Cyclo(tyrosyl-tyrosyl) and its derivatives have demonstrated notable inhibitory activity against tyrosinase, a key enzyme in the biosynthesis of melanin. nih.govnih.gov Melanin is the primary pigment responsible for skin color, and its overproduction can lead to hyperpigmentation disorders. nih.govnih.govresearchgate.net Tyrosinase catalyzes the oxidation of L-tyrosine to dopaquinone, a critical step in the melanin production pathway. nih.govnih.gov By inhibiting tyrosinase, compounds can effectively reduce melanin synthesis, making them valuable as skin-whitening agents in cosmetics. nih.govmdpi.com
Research has shown that certain cyclic dipeptides, including those containing tyrosine, can act as tyrosinase inhibitors. nih.govthedermdigest.com For instance, cyclo(L-Pro-L-Tyr), a compound structurally related to cyclo(tyrosyl-tyrosyl), has been identified from the human skin commensal bacterium Corynebacterium tuberculostearicum and shown to inhibit mushroom tyrosinase activity in a concentration-dependent manner. nih.govnih.govresearchgate.netthedermdigest.com Docking simulations suggest that this compound binds to the substrate-binding site of the enzyme, thereby blocking its activity. nih.govnih.govthedermdigest.com
The mechanism of inhibition often involves the compound mimicking the structure of L-tyrosine, the natural substrate of tyrosinase. thedermdigest.com This competitive inhibition prevents the enzyme from converting L-tyrosine into the precursors of melanin. thedermdigest.com The potential of these compounds as cosmetic agents is significant, as they offer a potentially non-toxic alternative to other whitening agents like hydroquinone, which can have adverse effects. nih.govnih.gov The ability to extract these active compounds from natural sources, such as skin microbiota, also opens up possibilities for their large-scale production for the cosmetic industry. thedermdigest.com
| Compound | Source | Enzyme Target | Mechanism of Action | Potential Application |
|---|---|---|---|---|
| Cyclo(L-Pro-L-Tyr) | Corynebacterium tuberculostearicum (skin bacterium) | Mushroom Tyrosinase | Binds to the substrate-binding site, obstructing the substrate pocket. nih.govnih.govthedermdigest.com | Cosmetic skin-whitening agent. nih.govmdpi.com |
| Cysteine-containing dipeptides | Synthetic | Tyrosinase | Directly block the active site of the enzyme. nih.gov | Skin-lightening agents. nih.gov |
Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Interactions
Tyrosyl-DNA phosphodiesterase 1 (TDP1) is a crucial DNA repair enzyme that removes a variety of adducts from the 3'-end of DNA strand breaks. mdpi.comoaepublish.com A key function of TDP1 is the hydrolysis of the phosphodiester bond between a DNA 3'-phosphate and the tyrosine residue of topoisomerase I (TOP1). oaepublish.comrsc.orgnih.gov This action is critical for repairing DNA damage caused by TOP1 inhibitors, a class of anticancer drugs that trap TOP1-DNA covalent complexes. rsc.orgnih.gov By repairing this damage, TDP1 can limit the effectiveness of these chemotherapeutic agents. rsc.org
Given its role in DNA repair and drug resistance, TDP1 is a recognized therapeutic target for enhancing the efficacy of TOP1 inhibitors. rsc.orgnih.govrsc.org However, the development of potent and specific TDP1 inhibitors has been challenging due to the open and shallow nature of its catalytic site. rsc.orgrsc.org
The catalytic mechanism of TDP1 involves two conserved histidine-lysine-asparagine (HKN) motifs. rsc.org The enzyme utilizes a two-step catalytic cycle to cleave the 3'-phosphotyrosyl bond. mdpi.comresearchgate.net First, a nucleophilic histidine residue attacks the phosphodiester bond, forming a covalent TDP1-DNA intermediate. researchgate.net Subsequently, a second histidine residue activates a water molecule to hydrolyze this intermediate, releasing the repaired DNA and regenerating the enzyme. researchgate.net
While there is no direct evidence in the provided search results of Cyclo(tyrosyl-tyrosyl) itself interacting with or inhibiting TDP1, the general class of tyrosine-containing compounds and the focus on inhibiting this enzyme are highly relevant in medicinal chemistry. The development of small molecule inhibitors that can effectively target the catalytic site of TDP1 is an active area of research. rsc.orgmedchemexpress.com The goal is to develop compounds that can either act as catalytic inhibitors or as "poisons" that stabilize the covalent TDP1-DNA intermediate, thereby creating a toxic DNA lesion. oaepublish.com
Structure Activity Relationship Sar Studies of Cyclo Tyrosyl Tyrosyl and Its Analogues
Modification of Tyrosine Residues and Impact on Activity
Modifications to the tyrosine residues of cyclo(tyrosyl-tyrosyl) have been a key strategy in SAR studies to probe the compound's interaction with its biological targets. The two tyrosyl side chains and the diketopiperazine (DKP) ring are critical for its activity, and alterations to these components can significantly impact its biological function. mdpi.com
Research has shown that the chirality of the tyrosine residues is crucial. For instance, the synthesis and testing of cyclo(L-Tyr-D-Tyr) and cyclo(D-Tyr-D-Tyr) have been conducted to evaluate their interaction with enzymes like CYP121A1 from Mycobacterium tuberculosis. mdpi.com The natural substrate, cyclo(L-tyrosyl-L-tyrosyl), binds within the active site of CYP121A1, with the DKP ring adopting a flattened boat conformation and one tyrosyl side chain oriented towards the ring. mdpi.com This binding is stabilized by van der Waals interactions with several hydrophobic amino acid residues. mdpi.com
The introduction of different functional groups to the tyrosine rings also plays a vital role. For example, halogenation of the tyrosine residues has been shown to enhance binding affinity to certain enzymes. nih.gov This is attributed to the ability of halogens to form interactions, such as halogen bonds, with the heme group of enzymes like cytochrome P450. nih.govmdpi.com The position and nature of the halogen substituent can fine-tune the electronic properties and steric profile of the molecule, leading to improved biological activity. nih.govrsc.org
Synthesis and Evaluation of Cyclo(tyrosyl-tyrosyl) Derivatives
The synthesis of various cYY derivatives has been instrumental in elucidating its SAR. These synthetic efforts have produced a range of analogues with modified rings, side chains, and stereochemistry, which are then evaluated for their biological activities. nih.govunimelb.edu.au
Halogenated Analogues and Enhanced Enzyme Binding
A significant focus of SAR studies has been on halogenated derivatives of cYY. The introduction of halogen atoms, particularly iodine, onto the tyrosine rings has been shown to dramatically improve binding affinity for the Mycobacterium tuberculosis enzyme CYP121. nih.govacs.org
For instance, iodinated analogues of cYY have demonstrated sub-micromolar binding affinity for CYP121 and induce a complete shift of the heme iron to the high-spin state, which is indicative of tight binding. nih.govacs.org This enhanced binding is attributed to the ability of the halogen to interact with the heme group of the enzyme. nih.gov X-ray crystallography and spectroscopic analyses have been pivotal in confirming these interactions and understanding the structural basis for the enhanced affinity. nih.govacs.org These findings suggest that halogenation is a promising strategy for developing potent inhibitors of CYP121, which could lead to new antitubercular drugs. nih.gov
Table 1: Halogenated Cyclo(tyrosyl-tyrosyl) Analogues and their Effect on CYP121 Binding
| Analogue | Modification | Observed Effect on CYP121 | Reference |
| Iodinated cYY | Introduction of iodine onto tyrosine residues | Sub-μM binding affinity, complete shift to high-spin state of heme FeIII | nih.govacs.org |
Other Cyclodipeptide Analogues
The exploration of SAR extends beyond halogenated derivatives to a wide array of other cyclodipeptide analogues. By substituting one or both tyrosine residues with other amino acids, researchers can probe the importance of the tyrosyl pharmacophore for specific biological activities.
Cyclo(L-tyrosyl-L-prolyl) has demonstrated fair antibacterial activity in vitro. nih.govingentaconnect.com Studies have also investigated the effects of liposome (B1194612) encapsulation on its antibacterial efficacy. ingentaconnect.com Furthermore, this compound has been found to inhibit tyrosinase activity. mdpi.com
Cyclo(L-tyrosyl-L-leucyl) : Information on the specific biological activities of this analogue is less detailed in the provided context.
Cyclo(prolyl-tyrosyl) has been identified as a natural compound with antibacterial, phytotoxic, and cytotoxic properties. medchemexpress.com It has been shown to inhibit tyrosinase. mdpi.com
Cyclo(seryl-tyrosyl) is a diketopiperazine derivative noted for its broad spectrum of biological activities. chemicalbook.comnih.gov
Cyclo(histidyl-prolyl) is an endogenous cyclic dipeptide with multiple biological activities, including neuroprotective and antioxidant effects. nih.govmedchemexpress.comcaymanchem.comoup.comresearchgate.net It can cross the blood-brain barrier and influences various inflammatory and stress responses. medchemexpress.comresearchgate.net
Cyclo(alanyl-tyrosyl) : Specific biological activity data for this analogue is not available in the provided search results.
Cyclo(lysyl-tyrosyl-glycyl-glycyl-phenylalanyl-leucyl) , a cyclic analogue of [Leu5]enkephalin, has been synthesized and shown to possess analgesic potency similar to [Leu5]enkephalin. nih.gov
Table 2: Biological Activities of Various Cyclodipeptide Analogues
| Compound | Biological Activity | Reference |
| Cyclo(L-tyrosyl-L-prolyl) | Antibacterial, Tyrosinase inhibition | nih.govingentaconnect.commdpi.com |
| Cyclo(prolyl-tyrosyl) | Antibacterial, Phytotoxic, Cytotoxic, Tyrosinase inhibition | mdpi.commedchemexpress.com |
| Cyclo(seryl-tyrosyl) | Broad biological activities | chemicalbook.comnih.gov |
| Cyclo(histidyl-prolyl) | Neuroprotective, Antioxidant, Anti-inflammatory | nih.govmedchemexpress.comcaymanchem.comoup.comresearchgate.net |
| Cyclo(lysyl-tyrosyl-glycyl-glycyl-phenylalanyl-leucyl) | Analgesic | nih.gov |
Computational Approaches in SAR Studies
Computational methods are increasingly being used to complement experimental SAR studies of cYY and its analogues. Molecular docking and other computational tools can predict how different derivatives will bind to their target enzymes and help rationalize observed biological activities. mdpi.com
For example, in the study of azole piperazine (B1678402) derivatives designed as cYY mimics to target CYP121A1, flexible alignment was used to show how the designed compounds could optimally overlap with the natural substrate. unesp.br Molecular docking simulations of cyclo(L-Pro-L-Tyr) with mushroom tyrosinase indicated that the compound enters the substrate pocket and binds to key amino acid residues, competitively inhibiting the enzyme's activity. mdpi.com These computational insights can guide the design of new analogues with improved affinity and selectivity, accelerating the drug discovery process.
Advanced Methodologies in Cyclo Tyrosyl Tyrosyl Research
Synthetic Methodologies
The synthesis of Cyclo(tyrosyl-tyrosyl) can be achieved through both chemical and enzymatic routes, each offering distinct advantages.
Chemical synthesis provides a versatile approach to producing Cyclo(tyrosyl-tyrosyl) and its analogues. The primary methods employed are solution-phase and solid-phase peptide synthesis.
Solution-Phase Synthesis: This classical approach involves the stepwise coupling of protected amino acid derivatives in a suitable solvent. researchgate.netsphinxsai.comresearchgate.net The synthesis of a cyclic pentapeptide containing tyrosine, for instance, involved coupling dipeptide units and a single amino acid in solution, followed by cyclization. researchgate.net Key steps in solution-phase synthesis typically include:
Protection: The amino and carboxyl groups of the tyrosine monomers are protected to prevent unwanted side reactions. Common protecting groups for the amino group include Boc (tert-butyloxycarbonyl). researchgate.netresearchgate.net
Coupling: The protected amino acids are coupled using a reagent such as N,N'-Dicyclohexylcarbodiimide (DCC). researchgate.netsphinxsai.comresearchgate.net
Deprotection: The protecting groups are removed from the linear dipeptide.
Cyclization: The linear precursor is cyclized to form the diketopiperazine ring. This is often carried out under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. researchgate.net
While effective, solution-phase synthesis can be time-consuming and may require extensive purification after each step.
Solid-Phase Peptide Synthesis (SPPS): SPPS offers a more streamlined and automatable alternative to solution-phase methods. evitachem.comjournals.co.zanih.gov In this technique, the first amino acid is anchored to a solid resin support, and subsequent amino acids are added in a stepwise manner. journals.co.za The general workflow for SPPS of a peptide containing tyrosine involves:
Attachment of the C-terminal amino acid to the resin.
Removal of the N-terminal protecting group (commonly the Fmoc group). journals.co.zanih.gov
Coupling of the next Fmoc-protected amino acid.
Repetition of the deprotection and coupling steps until the desired linear peptide is assembled.
Cleavage of the peptide from the resin and simultaneous removal of side-chain protecting groups. journals.co.za
Cyclization of the linear peptide in solution.
SPPS simplifies the purification process as excess reagents and byproducts can be washed away from the resin-bound peptide. journals.co.za This method has been successfully used for the synthesis of various cyclic peptides containing tyrosine and other amino acids. evitachem.comnih.gov
Table 1: Comparison of Chemical Synthesis Techniques for Cyclic Peptides
| Technique | Description | Advantages | Disadvantages |
|---|---|---|---|
| Solution-Phase Synthesis | Stepwise coupling of protected amino acids in a solvent, followed by cyclization. researchgate.net | - Scalable to large quantities.
| - Time-consuming and labor-intensive.
|
| Solid-Phase Peptide Synthesis (SPPS) | Stepwise assembly of amino acids on a solid resin support, followed by cleavage and cyclization. journals.co.za | - Easily automated.
| - Can be difficult to scale up.
|
Nature has evolved elegant enzymatic machinery for the synthesis of cyclic dipeptides. In Mycobacterium tuberculosis, the enzyme cyclodityrosine synthase (CDPS) , also known as Rv2275, is responsible for the production of Cyclo(tyrosyl-tyrosyl) (cYY). researchgate.netnih.govoup.com This enzyme belongs to the cyclodipeptide synthase family, which are structurally related to class-I aminoacyl-tRNA synthetases (aaRSs). oup.com
The enzymatic synthesis proceeds via a fascinating mechanism:
The CDPS enzyme utilizes two molecules of tyrosyl-tRNA (Tyr-tRNA), the same substrate used in ribosomal protein synthesis. nih.govoup.com
The reaction is proposed to occur through a ping-pong mechanism, involving the formation of a covalent enzyme-aminoacyl intermediate. oup.com
The enzyme catalyzes the formation of two peptide bonds, resulting in the cyclization and release of cYY and two free tRNA molecules. oup.com
This enzymatic method is highly specific and efficient. Researchers have harnessed this system to develop continuous assays for tyrosyl-tRNA synthetase activity by using cyclodityrosine synthase to cleave the L-Tyr-tRNA product, thereby regenerating the tRNA substrate. nih.gov
Chemical Synthesis Techniques (e.g., Solid-Phase Peptide Synthesis, Solution-Phase Synthesis)
Computational Chemistry and Molecular Modeling
Computational techniques are indispensable tools for elucidating the structural properties, dynamics, and interaction landscapes of Cyclo(tyrosyl-tyrosyl). These in silico methods provide insights that are often difficult to obtain through experimental means alone.
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com In the context of cYY, docking simulations have been crucial for understanding how it interacts with its protein targets.
A key target for cYY in Mycobacterium tuberculosis is the enzyme CYP121A1 , which catalyzes the conversion of cYY into mycocyclosin. researchgate.net Docking studies of cYY analogues into the active site of CYP121A1 have revealed potential binding modes. nih.gov These simulations show that the compound can fit within the active site, and this information is used to design novel inhibitors that could block the binding of the natural substrate, cYY. nih.gov For instance, the crystal structure of CYP121A1 in complex with cYY shows that the aromatic side chains of Phe-168 and Trp-182 in the enzyme form stabilizing π-π interactions with one of the tyrosyl rings of cYY. researchgate.net This detailed structural information is invaluable for the structure-based design of new anti-tuberculosis drugs.
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior and conformational flexibility of molecules. researchgate.netnih.gov An important study utilized MD simulations to calculate the circular dichroism (CD) spectrum of Cyclo(L-Tyr-L-Tyr) in an aqueous solution. nih.gov
Key findings from this research include:
The simulations, which ran for 1000 picoseconds, revealed that the molecule exists in multiple conformations. nih.gov
The solvent (water) was found to be essential for accurately modeling the relative energies of these conformers and the transitions between them. nih.gov
By averaging the calculated CD spectra over the MD trajectory, the researchers achieved very good agreement with the experimental spectrum, particularly for the strong negative band near 200 nm. nih.gov
Table 2: Key Findings from Molecular Dynamics Simulation of Cyclo(L-Tyr-L-Tyr)
| Simulation Parameter | Observation/Finding | Significance |
|---|---|---|
| Simulation Time | 1000 ps nih.gov | Allows for sufficient sampling of conformational space. |
| Environment | Aqueous solution (368 water molecules) nih.gov | Revealed the crucial role of the solvent in influencing conformer energies and transitions. nih.gov |
| Conformational States | Multiple conformers observed during each trajectory. nih.gov | Highlights the flexibility of the cyclic dipeptide ring. |
| CD Spectrum Calculation | Good agreement with the experimental spectrum when averaged over the trajectory. nih.gov | Validates the MD simulation approach for predicting spectroscopic properties of this molecule. |
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features (the pharmacophore) that a molecule must possess to exert a specific biological effect. nih.govmedsci.orgdovepress.com A pharmacophore model can then be used as a 3D query to screen large databases of compounds for molecules with similar features, potentially identifying new active compounds. medsci.orgdovepress.com
While specific pharmacophore modeling studies focused solely on Cyclo(tyrosyl-tyrosyl) are not extensively detailed in the provided context, the principles of this methodology are highly relevant. For related systems, such as delta-opioid receptor ligands, pharmacophore models have been developed based on cyclic peptides containing tyrosine. nih.govnih.gov These models typically define the spatial arrangement of key features like aromatic rings and hydrogen bond donors/acceptors that are crucial for receptor binding. nih.gov
For Cyclo(tyrosyl-tyrosyl), a pharmacophore model would likely include features such as:
Two aromatic rings from the tyrosine side chains.
Two hydroxyl groups capable of acting as hydrogen bond donors and acceptors.
The amide groups of the diketopiperazine ring, which can also participate in hydrogen bonding.
Such a model would be instrumental in the virtual screening and rational design of new molecules targeting cYY-dependent pathways, such as inhibitors of CYP121A1. nih.gov
DFT Calculations for Spectroscopic Interpretation
Density Functional Theory (DFT) has become an indispensable computational tool in the structural and spectroscopic analysis of cyclic dipeptides. Although direct and extensive DFT studies specifically on Cyclo(tyrosyl-tyrosyl) are not widely published, the methodology has been rigorously applied to analogous compounds, providing a framework for its application to Cyclo(tyrosyl-tyrosyl).
Researchers utilize DFT calculations to predict the most stable conformations of cyclic dipeptides. For instance, in studies of similar compounds like cyclo(Ala-His), DFT calculations have been used to determine that a boat conformation is more stable than a planar one. nih.gov This theoretical approach is also extended to investigate dimeric forms of these molecules. nih.gov
A primary application of DFT in this field is the interpretation of vibrational spectra, such as Infrared (IR) and Raman spectroscopy. dntb.gov.uamdpi.com Theoretical spectra generated through DFT calculations are compared with experimental data, allowing for a comprehensive assignment of vibrational modes based on the calculated potential energy distribution (PED). nih.govdntb.gov.uamdpi.com This synergy between theoretical and experimental spectroscopy is critical for a complete structural characterization. dntb.gov.uamdpi.com The accuracy of these predictions can be enhanced by using initial geometries derived from X-ray crystallography experiments in the DFT models. mdpi.com For instance, in the study of cyclo(l-Cys-d-Cys), a model comprising a single molecule was effective for assigning the IR and Raman spectra in the solid state. mdpi.com
Biophysical Techniques for Interaction Studies
UV-Vis Spectroscopy
UV-Vis spectroscopy is a fundamental technique for studying the interactions of Cyclo(tyrosyl-tyrosyl) and its analogues with biological macromolecules, particularly enzymes. This method is often used to determine the binding of these ligands to proteins and to characterize the resulting complexes.
In the context of Mycobacterium tuberculosis, UV-Vis spectroscopy has been instrumental in analyzing the interaction of Cyclo(tyrosyl-tyrosyl) derivatives with the enzyme CYP121. acs.orgnih.gov The binding of these compounds to the heme iron in CYP121 often results in a characteristic spectral shift, which can be monitored to determine binding affinity. For example, the introduction of iodine substituents onto Cyclo(tyrosyl-tyrosyl) leads to a complete shift to the high-spin state of the heme Fe(III), an event readily detectable by UV-Vis spectroscopy. acs.orgnih.gov
The data from UV-Vis titration experiments are used to calculate the dissociation constant (KD), which quantifies the binding affinity. This has been demonstrated in studies of various analogues of Cyclo(tyrosyl-tyrosyl) with CYP121A1. researchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for investigating paramagnetic species, making it highly suitable for studying the interactions of Cyclo(tyrosyl-tyrosyl) with metalloenzymes and for characterizing tyrosyl radicals. utsa.edu
EPR spectroscopy has been used in conjunction with UV-Vis spectroscopy to study the binding of Cyclo(tyrosyl-tyrosyl) analogues to CYP121. acs.orgnih.gov This technique can provide detailed information about the electronic structure of the paramagnetic metal center in the enzyme upon ligand binding. utsa.edu For instance, the shift to a high-spin state of the heme iron in CYP121 upon binding of iodinated Cyclo(tyrosyl-tyrosyl) derivatives was confirmed using EPR spectroscopy. acs.orgnih.gov
Furthermore, EPR is the method of choice for detecting and characterizing tyrosyl radicals, which can be generated by the enzymatic oxidation of tyrosine residues. nih.gov While not directly studying Cyclo(tyrosyl-tyrosyl), research on the generation of free tyrosyl radicals by peroxidases using L-tyrosine as a substrate demonstrates the capability of EPR to identify these transient species. nih.gov Advanced pulsed EPR techniques like 2D-HYSCORE can be used to probe the hyperfine couplings of tyrosyl radicals, providing insight into the spin density distribution and the radical's environment. mdpi.com
Binding Affinity Assays
Determining the binding affinity of Cyclo(tyrosyl-tyrosyl) and its derivatives to their biological targets is crucial for understanding their function and for the development of potential inhibitors.
Binding affinity assays have been employed to screen and characterize analogues of Cyclo(tyrosyl-tyrosyl) targeting CYP121A1 from Mycobacterium tuberculosis. nih.gov In one such study, a series of 1,4-dibenzyl-2-imidazol-1-yl-methylpiperazine derivatives were designed as mimics of Cyclo(tyrosyl-tyrosyl). nih.gov Their binding affinity to CYP121A1 was determined, revealing that more lipophilic branched alkyl derivatives displayed optimal binding. nih.gov
The following table summarizes the binding affinity data for selected Cyclo(tyrosyl-tyrosyl) mimics with CYP121A1. nih.gov
| Compound Derivative | KD (μM) |
| iPr | 1.6 |
| tBu | 1.2 |
These assays are essential for establishing structure-activity relationships, guiding the design of more potent and specific ligands. nih.gov
Cellular and in vitro Assay Development
Enzyme Activity Assays
The development of robust enzyme activity assays is fundamental to studying the enzymes that synthesize or interact with Cyclo(tyrosyl-tyrosyl).
One key enzyme is cyclodityrosine synthase, which is involved in the production of Cyclo(tyrosyl-tyrosyl). Assays have been developed to monitor the activity of this enzyme. nih.gov For instance, a continuous assay for tyrosyl-tRNA synthetase was adapted to monitor the activity of cyclodityrosine synthase from Mycobacterium tuberculosis. nih.gov This assay works by using the synthase to cleave the L-Tyr-tRNA product, thereby regenerating the tRNATyr substrate. nih.gov
Similarly, assays have been designed to measure the activity of tyrosyl-tRNA synthetase, which catalyzes the initial step of charging tRNA with tyrosine. nih.gov High-throughput assays for this enzyme are of interest as it is a potential antimicrobial target. nih.gov A continuous spectrophotometric assay has been developed where the production of AMP is coupled to the reduction of NAD+, leading to a measurable increase in absorbance at 340 nm. acs.org
Furthermore, the enzyme CYP121 from Mycobacterium tuberculosis has been shown to catalyze the formation of an intramolecular C-C bond in Cyclo(tyrosyl-tyrosyl). rhea-db.org The activity of this enzyme can be assayed using spinach ferredoxin and ferredoxin reductase, with the reaction product being analyzed by techniques such as NMR spectroscopy. rhea-db.org
Antimicrobial Susceptibility Testing (e.g., MIC, MBC, Kirby-Bauer)
Antimicrobial susceptibility testing is fundamental in determining the effectiveness of a compound against pathogenic microorganisms. These methods establish the concentration of a drug required to affect microbial growth.
Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. pressbooks.pub This is typically determined using broth microdilution methods, where a standardized inoculum of bacteria is exposed to serial dilutions of the test compound. nih.gov The absence of turbidity, or cloudiness, indicates the inhibition of bacterial growth. pressbooks.pub
Minimum Bactericidal Concentration (MBC): The MBC is the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum. bmglabtech.com To determine the MBC, aliquots from the clear wells of an MIC test (at and above the MIC) are subcultured onto antibiotic-free agar (B569324) plates. pressbooks.pubbmglabtech.com The lowest concentration that prevents any microbial growth on the new medium is the MBC.
Kirby-Bauer Test (Disk Diffusion Test): This is a widely used method for testing microbial susceptibility to antimicrobials. libretexts.org A standardized bacterial lawn is inoculated onto a Mueller-Hinton agar plate, and paper disks impregnated with a specific concentration of the test compound are placed on the surface. pressbooks.pubnih.gov As the compound diffuses into the agar, it creates a concentration gradient. If the bacteria are susceptible, a clear circular area, known as the zone of inhibition, will form around the disk. libretexts.org The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.
While these methods are standard for evaluating novel antimicrobial agents, specific MIC or MBC values for Cyclo(tyrosyl-tyrosyl) are not prominently available in published literature. However, research on structurally related cyclic dipeptides demonstrates the application of these assays. For instance, studies on Cyclo(L-tyrosyl-L-prolyl) have determined its MIC against various bacteria, illustrating the type of data generated from such testing. ingentaconnect.comchemfaces.com
| Microorganism | Test Compound | MIC (mg/mL) |
| Staphylococcus aureus | Cyclo(L-tyrosyl-L-prolyl) (Free) | >10 |
| Staphylococcus aureus | Cyclo(L-tyrosyl-L-prolyl) (Liposome Encapsulated) | 0.3125 |
| Escherichia coli | Cyclo(L-tyrosyl-L-prolyl) (Free) | >10 |
| Escherichia coli | Cyclo(L-tyrosyl-L-prolyl) (Liposome Encapsulated) | 5 |
| Klebsiella pneumoniae | Cyclo(L-tyrosyl-L-prolyl) (Free) | >10 |
| Klebsiella pneumoniae | Cyclo(L-tyrosyl-L-prolyl) (Liposome Encapsulated) | 0.625 |
| Bacillus subtilis | Cyclo(L-tyrosyl-L-prolyl) (Free) | >10 |
| Bacillus subtilis | Cyclo(L-tyrosyl-L-prolyl) (Liposome Encapsulated) | 0.3125 |
Table 1: Example of Minimum Inhibitory Concentration (MIC) data for the related compound Cyclo(L-tyrosyl-L-prolyl) against various bacterial strains. Data is illustrative of the antimicrobial susceptibility testing methodology. ingentaconnect.comchemfaces.com
Cell Viability and Proliferation Assays
Cell viability and proliferation assays are essential tools in drug discovery, particularly in cancer research, to determine a compound's cytotoxic (cell-killing) or cytostatic (cell-growth-inhibiting) effects. sigmaaldrich.com These assays often measure metabolic activity or DNA content. thermofisher.com
Tetrazolium Reduction Assays (MTT, XTT, WST): These are colorimetric assays that measure the metabolic activity of cells. Metabolically active cells reduce a tetrazolium salt (e.g., MTT, a yellow tetrazole) to a colored formazan (B1609692) product (purple formazan). sigmaaldrich.com The amount of formazan produced is directly proportional to the number of living cells. dojindo.com The Cell Counting Kit-8 (CCK-8) assay uses the highly water-soluble tetrazolium salt, WST-8, which is reduced by cellular dehydrogenases to produce a yellow-colored formazan dye. dojindo.com
Luminescent ATP Assay: This method quantifies cell viability by measuring adenosine (B11128) triphosphate (ATP), the principal energy currency of the cell. The firefly luciferase enzyme is used to catalyze the formation of light from ATP and luciferin; the amount of light produced is proportional to the amount of ATP present, and thus to the number of viable cells. sigmaaldrich.com
DNA Synthesis Assays (BrdU & EdU): These assays measure the rate of new DNA synthesis, which is a direct indicator of cell proliferation. thermofisher.com They involve the incorporation of a nucleoside analog, such as 5-bromo-2′-deoxyuridine (BrdU) or 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), into newly synthesized DNA. sigmaaldrich.com The incorporated analog is then detected using specific antibodies (for BrdU) or click chemistry (for EdU). sigmaaldrich.com
Research has been conducted on the cytotoxic effects of various tyrosol derivatives and cyclic dipeptides on different cancer cell lines. For example, the cytotoxicity of p-tyrosyl gallate has been evaluated against human cervical (HeLa), lung (A549), and pancreatic (PANC-1) carcinoma cell lines. spandidos-publications.comresearchgate.net
| Cell Line | Test Compound | IC₅₀ (µM) |
| HeLa (Cervical Carcinoma) | p-tyrosyl gallate | ~300 |
| A549 (Lung Carcinoma) | p-tyrosyl gallate | ~250 |
| PANC-1 (Pancreatic Carcinoma) | p-tyrosyl gallate | ~200 |
Table 2: Example of cytotoxic activity (IC₅₀ values) for the related compound p-tyrosyl gallate against several human cancer cell lines after 48 hours of treatment. This data is illustrative of the cell viability assay methodology. spandidos-publications.comresearchgate.net
Oxidative Stress Markers Evaluation
Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them with antioxidants. nih.gov This stress can damage macromolecules like DNA, lipids, and proteins. nih.gov Evaluating a compound's effect on oxidative stress markers is crucial for understanding its potential as an antioxidant or pro-oxidant.
Common markers and evaluation methods include:
Reactive Oxygen Species (ROS) Measurement: Assays using fluorescent probes like dichlorofluorescin diacetate (DCFH-DA) can directly measure intracellular ROS levels.
Lipid Peroxidation Markers: Malondialdehyde (MDA) is a common byproduct of lipid peroxidation and is often measured as an indicator of oxidative damage to cell membranes. tubitak.gov.tr
DNA Damage Markers: 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) is a product of oxidative DNA damage and a widely used biomarker for assessing the effect of oxidative stress on genetic material. tubitak.gov.tr
Protein Oxidation Markers: Advanced oxidation protein products (AOPPs) are markers of protein damage caused by oxidative stress. ijdvl.com 3-chlorotyrosine has been identified as a specific marker for the oxidant activity of myeloperoxidase-containing cells. nih.gov
Antioxidant Capacity: The ferric-reducing antioxidant power (FRAP) assay measures the total antioxidant capacity of a sample. ijdvl.com
While some cyclic dipeptides are known for their antioxidant properties, specific studies quantifying the effect of Cyclo(tyrosyl-tyrosyl) on these oxidative stress markers are not widely documented. thedermdigest.comoup.com Research has shown that elevated levels of tyrosine can cause oxidative stress and DNA damage in certain contexts. researchgate.net
| Marker | Biological Significance | Common Assay Method |
| Reactive Oxygen Species (ROS) | Directly measures highly reactive molecules that can damage cells. | Fluorometric assays (e.g., DCFH-DA) |
| Malondialdehyde (MDA) | Indicates peroxidation of lipids, a sign of cell membrane damage. | Thiobarbituric Acid Reactive Substances (TBARS) assay |
| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | A key biomarker for oxidative damage to DNA. tubitak.gov.tr | ELISA, HPLC-MS/MS |
| Advanced Oxidation Protein Products (AOPP) | Measures the extent of protein damage from oxidative stress. ijdvl.com | Spectrophotometry |
| Ferric-Reducing Antioxidant Power (FRAP) | Measures the total non-enzymatic antioxidant capacity. ijdvl.com | Colorimetric assay |
Table 3: Common markers used in the evaluation of oxidative stress and antioxidant activity.
DNA Replication Protein Inhibition Assays
Inhibiting essential proteins involved in DNA replication and repair is a key strategy for developing new antibacterial and anticancer drugs. nih.govoaepublish.com Assays targeting these proteins can identify compounds that disrupt these vital cellular processes.
Tyrosyl-DNA Phosphodiesterase (TDP) Inhibition: TDP1 and TDP2 are enzymes that repair DNA damage caused by the trapping of topoisomerase enzymes on DNA. nih.govmdpi.com Inhibiting TDP1 can increase the effectiveness of topoisomerase-targeting cancer drugs like topotecan. rsc.org Inhibition assays are often gel-based, where a fluorescently labeled DNA substrate with a 3'-tyrosyl adduct is incubated with the enzyme and potential inhibitors. rsc.org The ability of the inhibitor to prevent the enzyme from removing the adduct is then quantified.
DnaG Primase Inhibition: DnaG is a bacterial primase that synthesizes the short RNA primers necessary for DNA replication. asm.org As it is an essential enzyme in bacteria with no human homolog, it is an attractive target for new antibiotics. nih.gov Assays to find DnaG inhibitors are often fluorescence-based and designed for high-throughput screening. acs.org
The potential for Cyclo(tyrosyl-tyrosyl) to inhibit these specific DNA replication or repair proteins has not been extensively reported. Research in this area has identified other types of small molecules as inhibitors.
| Enzyme Target | Inhibitor Example | IC₅₀ (µM) | Assay Type |
| TDP1 | Compound 7b (imidazo[1,2-a]pyrazin-3-amine core) | 1.8 | Gel-based |
| TDP1 | Compound 7h (imidazo[1,2-a]pyrazin-3-amine core) | 1.3 | Gel-based |
| TDP1 | Compound 5h (phenyl imidazopyridine-based) | 7.41 | Gel-based |
Table 4: Examples of inhibitory concentrations (IC₅₀) for various small molecules against Tyrosyl-DNA Phosphodiesterase 1 (TDP1). This data is illustrative of the results obtained from DNA replication/repair protein inhibition assays. rsc.orgrsc.org
Future Research Directions and Therapeutic Potential
Development of Novel Antitubercular Agents based on CYP121 Inhibition
The enzyme CYP121, essential for the viability of Mycobacterium tuberculosis (Mtb), catalyzes the C-C bond formation between the two tyrosyl side chains of its natural substrate, cyclo(L-Tyr-L-Tyr) (cYY), to produce mycocyclosin. mdpi.comupm.edu.myresearchgate.net This unique catalytic function and the enzyme's essentiality make CYP121 a prime target for the development of new antitubercular drugs. acs.orgcardiff.ac.uk
Future research will focus on several key strategies to develop potent and specific CYP121 inhibitors:
Structure-Based Drug Design: The availability of numerous crystal structures of CYP121, both in its apo form and complexed with substrates or inhibitors, provides a solid foundation for rational drug design. mdpi.comnih.gov Researchers can leverage this structural information to design inhibitors that either block the substrate access channel or interact directly with the heme iron. cardiff.ac.uknih.gov
Fragment-Based Approaches: Fragment-based drug discovery (FBDD) has already proven successful in identifying initial hits that bind to CYP121. acs.orgacs.org Future work will involve optimizing these fragments to enhance their binding affinity and cellular potency. acs.org This includes synthetic merging and growing of fragments to exploit identified binding hotspots within the enzyme's active site. acs.org
Analogue Synthesis and SAR Studies: The synthesis and evaluation of cYY analogues will continue to be a crucial area of research. acs.orgmdpi.com Structure-activity relationship (SAR) studies on these analogues help to elucidate the key interactions required for binding to CYP121. cardiff.ac.ukacs.org For instance, the introduction of iodine substituents onto the cYY scaffold has been shown to result in sub-micromolar binding affinity and a complete shift to the high-spin state of the heme iron, suggesting that halogenation is a promising strategy for developing tight-binding inhibitors. acs.orgnih.gov
Improving Cell Penetration and Efficacy: A significant challenge in developing CYP121 inhibitors is ensuring they can effectively penetrate the complex cell wall of Mtb and exhibit potent whole-cell activity. cardiff.ac.uk Future efforts will focus on modifying lead compounds to improve their physicochemical properties, such as solubility and lipophilicity, to enhance their antimycobacterial activity. researchgate.net
The ultimate goal is to develop novel antitubercular agents with a new mechanism of action to combat the growing threat of drug-resistant tuberculosis. acs.org
Exploration of Cyclo(tyrosyl-tyrosyl) and Analogues as Anticancer Therapeutics
Cyclodipeptides, including those with tyrosyl residues, have demonstrated a range of biological activities, including anticancer effects. researchgate.net Future research in this area will concentrate on elucidating the anticancer potential of cYY and its synthetic analogues.
Key research avenues include:
Cytotoxicity Screening: Systematic screening of cYY and a library of its analogues against a panel of cancer cell lines is a critical first step. researchgate.net This will help identify specific cancer types that are particularly sensitive to these compounds.
Mechanism of Action Studies: For promising candidates, detailed mechanistic studies will be necessary to understand how they induce cancer cell death. This could involve investigating their effects on key cellular processes such as apoptosis, cell cycle progression, and the inhibition of specific signaling pathways. mdpi.complos.org Some cyclodipeptides have been shown to induce apoptosis and cell cycle arrest in cancer cells. researchgate.netmdpi.com
Target Identification: A crucial aspect of future research will be to identify the specific molecular targets of cYY and its active analogues within cancer cells. This could involve techniques like affinity chromatography and proteomics to pinpoint the proteins that these compounds interact with.
In Vivo Efficacy: Promising compounds identified through in vitro studies will need to be evaluated in preclinical animal models of cancer to assess their in vivo efficacy and toxicity. mdpi.com
The development of cYY-based anticancer agents offers the potential for novel therapeutic strategies, possibly with different mechanisms of action compared to existing chemotherapy drugs. mdpi.com
Advancements in Neuroprotective and Antioxidant Applications
Oxidative stress is a key contributor to the pathology of various neurodegenerative diseases. osti.govresearchgate.net Molecules with antioxidant properties are therefore of significant interest for their potential neuroprotective effects. mdpi.com Cyclodipeptides containing tyrosine residues have been noted for their antioxidant and radical-scavenging capabilities. researchgate.netmdpi.com
Future research in this domain will explore:
Quantifying Antioxidant Activity: Standardized assays will be used to quantify the antioxidant capacity of cYY and its derivatives. This will involve measuring their ability to scavenge various reactive oxygen species (ROS). researchgate.net
Cell-Based Models of Oxidative Stress: The protective effects of these compounds will be investigated in neuronal cell culture models where oxidative stress is induced by various toxins. This will help to determine if they can protect neurons from oxidative damage and cell death.
In Vivo Models of Neurodegeneration: Compounds that show promise in cell-based assays will be tested in animal models of neurodegenerative diseases, such as Alzheimer's or Parkinson's disease, to evaluate their ability to mitigate disease pathology and improve cognitive or motor function. mdpi.com
Mechanism of Neuroprotection: Research will aim to uncover the mechanisms by which cYY and its analogues exert their neuroprotective effects. This could involve modulating cellular antioxidant defense pathways, such as the Nrf2-HO-1 pathway, or by directly interacting with proteins involved in neuronal survival. mdpi.com
The exploration of cYY and its derivatives as neuroprotective and antioxidant agents could lead to the development of new therapies for a range of debilitating neurological disorders.
Discovery and Optimization of Enzyme Inhibitors (e.g., Tyrosinase, TDP1, Tyrosyl-tRNA Synthetase)
The structural scaffold of cYY makes it an interesting starting point for the design of inhibitors for various enzymes, particularly those that recognize tyrosine or similar structures.
Future research will target:
Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for applications in cosmetics and for treating hyperpigmentation disorders. nih.gov Cyclodipeptides containing tyrosine have been investigated as tyrosinase inhibitors. nih.gov Future work will involve synthesizing and screening cYY analogues to identify more potent and specific tyrosinase inhibitors.
TDP1 Inhibition: Tyrosyl-DNA phosphodiesterase 1 (TDP1) is a DNA repair enzyme that removes stalled topoisomerase I-DNA covalent complexes. rsc.orgoaepublish.com Inhibiting TDP1 can enhance the efficacy of certain anticancer drugs. rsc.org The tyrosyl moieties of cYY could potentially mimic the tyrosine residue in the TDP1 substrate, making it a candidate for the rational design of TDP1 inhibitors. Future studies will involve computational modeling and synthesis of cYY-based compounds to target the TDP1 active site. oaepublish.com
Tyrosyl-tRNA Synthetase Inhibition: As the building blocks for cYY biosynthesis are tyrosyl-tRNAs, there is a possibility that cYY or its analogues could act as feedback inhibitors of tyrosyl-tRNA synthetase. qmul.ac.uk This enzyme is essential for protein synthesis, and its inhibition would have significant antibacterial or cytotoxic effects. Future research could explore this hypothesis through enzymatic assays and structural studies.
The development of cYY-based inhibitors for these and other enzymes represents a promising avenue for discovering new therapeutic agents with diverse applications.
Investigations into in vivo Biological Activities and Pharmacokinetics
While much of the current research on cYY and its derivatives is focused on in vitro activities, a critical next step is to understand their behavior and effects in living organisms.
Future investigations in this area will include:
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of cYY and its lead analogues is essential for their development as drugs. ambeed.com Studies will be conducted to assess their oral bioavailability, plasma stability, and metabolic fate.
In Vivo Efficacy Studies: As discussed in the previous sections, evaluating the efficacy of these compounds in relevant animal models of disease (e.g., tuberculosis, cancer, neurodegeneration) is a crucial step to validate their therapeutic potential.
Toxicity and Safety Assessment: Comprehensive toxicology studies will be required to determine the safety profile of any promising cYY-based drug candidates. This will involve assessing their potential for acute and chronic toxicity in animal models.
Biomarker Studies: In conjunction with in vivo efficacy studies, researchers will look for biomarkers that can indicate the biological activity of the compounds in the body. This will help to establish a clear link between drug administration and therapeutic effect.
A thorough understanding of the in vivo properties of cYY and its derivatives is a prerequisite for their translation from the laboratory to the clinic.
Rational Design of New Cyclodipeptide Scaffolds for Drug Discovery
The cyclodipeptide (CDP) scaffold is considered a "privileged structure" in medicinal chemistry due to its conformational rigidity and ability to present diverse functional groups in a well-defined three-dimensional space. semanticscholar.orgnih.gov This makes it an excellent starting point for the design of new drugs.
Future research in this area will leverage the cYY structure and the broader CDP framework to:
Combinatorial Biosynthesis: Advances in synthetic biology and metabolic engineering will enable the creation of novel CDP scaffolds by combining cyclodipeptide synthase (CDPS) enzymes with various tailoring enzymes. rsc.orgacs.org This approach allows for the generation of libraries of new CDP derivatives with diverse chemical modifications. semanticscholar.orgfrontiersin.org
Chemoenzymatic Synthesis: Combining chemical synthesis with enzymatic modifications offers a powerful strategy for creating novel CDPs. nih.govnih.gov Chemically synthesized CDP cores can be modified by a range of tailoring enzymes to introduce specific functional groups that may enhance biological activity. nih.gov
Computational Design: Molecular modeling and computational chemistry will play an increasingly important role in the rational design of new CDP scaffolds. rptu.de These methods can be used to predict the binding of novel CDPs to specific biological targets and to guide the synthesis of the most promising candidates.
Diversification of Amino Acid Building Blocks: While CDPSs primarily use proteinogenic amino acids, future research will explore methods to incorporate non-proteinogenic amino acids into CDP scaffolds. semanticscholar.orgnih.gov This will significantly expand the chemical diversity of accessible CDPs and increase the chances of discovering new bioactive compounds.
By systematically exploring the chemical space around the cYY and other CDP scaffolds, researchers can unlock the full potential of this versatile class of molecules for the discovery of new and improved therapeutics.
Q & A
Q. What experimental methodologies are recommended for synthesizing Cyclo(tyrosyl-tyrosyl) with high purity?
Cyclo(tyrosyl-tyrosyl) is typically synthesized via solid-phase peptide synthesis (SPPS) followed by cyclization using coupling reagents like HATU or DCC. Key steps include:
- Purification : Reverse-phase HPLC with C18 columns, using gradients of acetonitrile/water with 0.1% trifluoroacetic acid (TFA) to remove linear peptide impurities .
- Validation : Mass spectrometry (MS) for molecular weight confirmation and nuclear magnetic resonance (NMR) for structural verification, particularly to resolve stereoisomerism .
Q. How can researchers optimize analytical techniques for quantifying Cyclo(tyrosyl-tyrosyl) in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Critical parameters include:
- Column selection : C18 or phenyl-hexyl columns for improved retention of aromatic residues.
- Ionization : Electrospray ionization (ESI) in positive mode, monitoring transitions like m/z 433 → 201 (characteristic tyrosine fragments).
- Calibration : Use deuterated internal standards (e.g., Cyclo(tyrosyl-d2-tyrosyl)) to correct for matrix effects .
Q. What are the primary stability challenges for Cyclo(tyrosyl-tyrosyl) under physiological conditions?
Cyclo(tyrosyl-tyrosyl) exhibits susceptibility to enzymatic degradation (e.g., peptidases) and pH-dependent hydrolysis. Mitigation strategies include:
- Buffer optimization : Phosphate-buffered saline (PBS) at pH 7.4 for short-term stability studies.
- Protease inhibitors : Addition of EDTA or phenylmethylsulfonyl fluoride (PMSF) in cell-based assays .
Advanced Research Questions
Q. How can contradictory data on Cyclo(tyrosyl-tyrosyl)’s biological activity be resolved across studies?
Discrepancies often arise from variability in:
- Experimental models : Primary cells vs. immortalized cell lines may respond differently due to receptor expression levels.
- Concentration metrics : Use molarity (nM–µM) rather than mass/volume units to standardize dose-response comparisons.
- Controls : Include negative controls (e.g., linear tyrosyl-tyrosyl dipeptide) to isolate cyclic structure-specific effects .
Q. What advanced computational approaches are suitable for studying Cyclo(tyrosyl-tyrosyl)’s interaction with cellular targets?
Molecular dynamics (MD) simulations and docking studies can predict binding affinities to receptors like G-protein-coupled receptors (GPCRs). Key steps:
Q. How should researchers design experiments to assess Cyclo(tyrosyl-tyrosyl)’s role in microbial quorum sensing?
A robust protocol includes:
- Bacterial strains : Use Pseudomonas aeruginosa or Staphylococcus aureus mutants lacking native autoinducers.
- Dose gradients : Test 0.1–100 µM concentrations in biofilm formation assays.
- Analytical endpoints : Quantify cyclic di-GMP levels via HPLC or luciferase reporter gene assays .
Methodological Considerations for Data Interpretation
Q. What statistical frameworks are appropriate for analyzing dose-response data in Cyclo(tyrosyl-tyrosyl) studies?
Q. How can researchers address the lack of commercial standards for Cyclo(tyrosyl-tyrosyl) derivatives?
When standards are unavailable (e.g., hydroxylated analogs):
- Relative quantification : Estimate concentrations using response factors from structurally similar compounds (e.g., Cyclo(prolyl-arginine)) .
- Synthetic standards : Collaborate with specialized labs for custom synthesis and validation .
Tables of Key Data
Table 1. Stability of Cyclo(tyrosyl-tyrosyl) under varying conditions:
| Condition | Half-life (h) | Degradation Products | Reference Method |
|---|---|---|---|
| PBS (pH 7.4, 37°C) | 48 | Linear tyrosyl-tyrosyl | LC-MS/MS |
| Human serum | 12 | Tyrosine, diketopiperazine | NMR |
Table 2. Comparison of synthesis yields across methods:
| Method | Purity (%) | Yield (mg) | Cyclization Efficiency |
|---|---|---|---|
| SPPS + HATU | 98 | 50 | 85% |
| Solution-phase | 92 | 30 | 65% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
